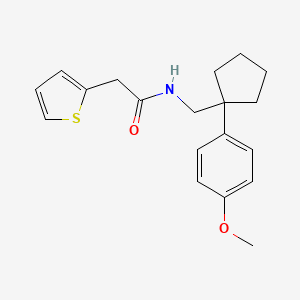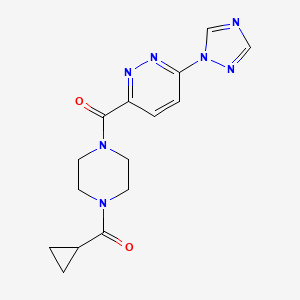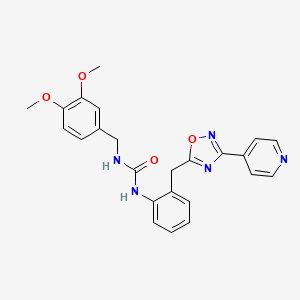![molecular formula C18H18N2OS2 B2939450 3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851852-86-3](/img/structure/B2939450.png)
3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C18H18N2OS2 . It has a molecular weight of 342.49 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a phenyl group, and a sulfanyl group attached to a thieno[2,3-d]pyrimidin-4-one core . The InChI code for this compound is 1S/C18H18N2OS2/c21-17-15-14 (12-7-3-1-4-8-12)11-23-16 (15)19-18 (22)20 (17)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2, (H,19,22) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.5 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of this compound are 342.08605555 g/mol . The topological polar surface area of this compound is 92.7 Ų . It has a heavy atom count of 23 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A key area of research for thieno[2,3-d]pyrimidin-4-one derivatives is their antimicrobial properties. For instance, a study by Hafez et al. (2016) synthesized various spiro compounds, including sulfonamide derivatives, which exhibited potent antimicrobial activities against both Gram-negative and Gram-positive bacteria. Compound 8c in their study showed higher antifungal activity compared to ketoconazole (Hafez, Zaki, & El-Gazzar, 2016).
Green Synthesis Approaches
Research by Shi et al. (2018) introduced a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by reduced catalyst loading, easy purification, and step economy, which is significant for sustainable and eco-friendly chemical synthesis (Shi et al., 2018).
Synthesis of Derivatives
The synthesis of derivatives of thieno[2,3-d]pyrimidin-4-one is a prominent research topic. Dyachenko et al. (2020) described the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines and related derivatives through one-pot three-component condensation, indicating the versatility of thieno[2,3-d]pyrimidine in synthesizing diverse compounds (Dyachenko et al., 2020).
Antitumor Activities
Another area of research is the evaluation of antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Antibacterial and Anti-inflammatory Properties
Research also extends to the synthesis of thieno[2,3-d]pyrimidine derivatives with antibacterial and anti-inflammatory properties. A study by Tolba et al. (2018) prepared a series of these compounds, demonstrating significant activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Eigenschaften
IUPAC Name |
3-cyclohexyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKCASJUMUKMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)
![2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile](/img/structure/B2939371.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2939372.png)
![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939373.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939377.png)

![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2939380.png)

![Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2939382.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2939386.png)

![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)